Pseudodistomin B triacetate

Description

Structure

3D Structure

Properties

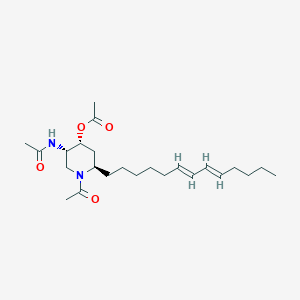

Molecular Formula |

C24H40N2O4 |

|---|---|

Molecular Weight |

420.6 g/mol |

IUPAC Name |

[(2R,4R,5S)-5-acetamido-1-acetyl-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-yl] acetate |

InChI |

InChI=1S/C24H40N2O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-22-17-24(30-21(4)29)23(25-19(2)27)18-26(22)20(3)28/h8-11,22-24H,5-7,12-18H2,1-4H3,(H,25,27)/b9-8+,11-10+/t22-,23+,24-/m1/s1 |

InChI Key |

HEOQPIZQEDPHRS-PBXHQYJQSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/CCCCC[C@@H]1C[C@H]([C@H](CN1C(=O)C)NC(=O)C)OC(=O)C |

Canonical SMILES |

CCCCC=CC=CCCCCCC1CC(C(CN1C(=O)C)NC(=O)C)OC(=O)C |

Synonyms |

pseudodistomin B triacetate |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Pseudodistomin B Triacetate and Analogues

Total Synthesis Approaches to Pseudodistomin B Triacetate

The total synthesis of this compound has been successfully achieved through a linear sequence that strategically builds the substituted piperidine (B6355638) core and subsequently elaborates the characteristic side chain. This approach relies on a series of key transformations to establish the required stereochemistry.

Diastereoselective Michael Addition Strategies utilizing Enantiopure β-Amino Esters

A pivotal step in the total synthesis involves the use of enantiopure β-amino esters as chiral building blocks. acs.orgacs.orgnih.gov The synthesis commences with a Michael addition reaction, where an enantiopure β-amino ester is reacted with an α,β-unsaturated ester, such as methyl acrylate. acs.orgacs.org This conjugate addition reaction serves to extend the carbon chain and sets the stage for the subsequent cyclization. The use of enantiopure β-amino esters, which can be prepared through methods like the highly diastereoselective Michael addition of a lithium amide to an α,β-unsaturated ester, is crucial for introducing the initial stereocenter that directs the stereochemistry of the subsequent steps. acs.org

Dieckmann Condensation and Enol Silylation in Piperidine Ring Formation

Following the Michael addition, the formation of the core piperidine ring is accomplished via an intramolecular Dieckmann condensation. acs.orgacs.orgnih.gov This reaction is a classic method for forming cyclic β-keto esters from diesters in the presence of a base. wikipedia.orgnumberanalytics.com The mechanism involves the deprotonation at the α-position of one ester group to form an enolate, which then attacks the carbonyl carbon of the second ester group intramolecularly. organicchemistrytutor.comnrochemistry.com This cyclization results in a six-membered β-keto ester, which is the foundational structure of the piperidine ring. acs.orgwikipedia.org

To stabilize this intermediate and prepare it for the subsequent stereocontrolled reduction, the resulting β-keto ester is converted into a silyl (B83357) enol ether through enol silylation. acs.orgacs.org This transformation affords a key enol ether intermediate, locking the ring structure and providing a handle for the critical hydrogenation step. acs.orgacs.org

Stereocontrolled Hydrogenation Pathways for Substituted Piperidine Scaffolds

Table 1: Diastereoselective Hydrogenation of Enol Ether Intermediates

| Catalyst | Conditions | Key Feature | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Raney-Ni | 80 atm, 80 °C | N-Boc protected piperidine | 2,4,5-substituents are cis to each other | acs.org |

Application of Curtius Rearrangement and Julia Olefination in Side Chain Construction

With the stereochemically rich piperidine core assembled, the final phase of the total synthesis focuses on the construction of the complex side chain. This is achieved through a sequence involving the Curtius rearrangement and the Julia olefination. acs.orgacs.orgresearchgate.net

The Curtius rearrangement is employed to convert a carboxylic acid, derived from the hydrolysis of the ester moiety at the 5-position of the piperidine ring, into an isocyanate. acs.orgorganic-chemistry.org This is typically achieved by treating the acid with an azide-forming reagent like diphenylphosphoryl azide (B81097) (DPPA). acs.orgnih.gov The resulting isocyanate is then trapped with a suitable alcohol to form a carbamate (B1207046), which serves as a protected form of the required amine in the side chain. nih.gov

The final carbon-carbon bond formation to attach the remainder of the side chain is accomplished using the Julia olefination. acs.orgresearchgate.net This olefination reaction creates a double bond by coupling a sulfone (derived from the piperidine fragment) with an aldehyde (representing the rest of the side chain), ultimately yielding the complete carbon skeleton of this compound. acs.org

Formal Synthesis Strategies for this compound

In addition to total synthesis, formal synthesis strategies provide an alternative and often more concise route to key intermediates. A formal synthesis completes the synthesis of a known precursor that has previously been converted to the final natural product.

Utilizing N-Sulfinyl δ-Amino β-Ketoester Enaminones as Chiral Building Blocks

An efficient formal synthesis of this compound has been developed using N-sulfinyl δ-amino β-ketoester enaminones as novel chiral building blocks. acs.orgnih.govacs.org This methodology provides a streamlined approach to constructing the enantiopure 2,4,5-trisubstituted piperidine core. acs.org

The synthesis begins with the preparation of the N-sulfinyl δ-amino β-ketoester enaminone, which is readily formed by treating an N-sulfinyl δ-amino β-ketoester with dimethylformamide dimethyl acetal. acs.orgacs.org In a one-pot, multi-step sequence, this chiral building block undergoes hydrolysis, which triggers an intramolecular Michael addition. acs.orgnih.gov This is followed by a retro-Michael-type elimination to furnish the desired 2,4,5-trisubstituted piperidine. acs.org This sequence efficiently establishes the core heterocyclic structure with high enantiopurity. nih.gov

The resulting piperidine intermediate is then hydrogenated to yield a key enol intermediate. acs.org This enol is the same compound that was synthesized as a mixture in the total synthesis approach by Ma and Sun. acs.org By successfully synthesizing this known intermediate in a pure form, this route constitutes a formal asymmetric synthesis of this compound. acs.org

Table 2: Key Steps in the Formal Synthesis via Enaminone Strategy

| Step | Reagents/Conditions | Transformation | Outcome | Reference |

|---|---|---|---|---|

| 1 | Dimethylformamide dimethyl acetal | Formation of enaminone | N-sulfinyl δ-amino β-ketoester enaminone | acs.org |

| 2 | Acid-catalyzed hydrolysis | Intramolecular Michael addition, retro-Michael elimination | Enantiopure 2,4,5-trisubstituted piperidine | acs.orgnih.gov |

Intramolecular Michael Addition and Retro-Michael-type Elimination Sequences

A pivotal strategy in the construction of the 2,4,5-trisubstituted piperidine skeleton, a core motif in numerous biologically active alkaloids, involves a sequence of intramolecular Michael addition and retro-Michael-type elimination. acs.orgacs.orgnih.gov This approach has been effectively demonstrated in a concise formal asymmetric synthesis of the marine alkaloid this compound. acs.orgacs.orgnih.gov

The key to this methodology is the use of a novel sulfinimine-derived chiral building block, specifically N-sulfinyl δ-amino β-ketoester enaminones. acs.orgacs.orgnih.gov These building blocks are readily prepared by treating N-sulfinyl δ-amino β-ketoesters with dimethylformamide dimethyl acetal. acs.orgacs.orgnih.gov Upon hydrolysis in a one-pot reaction, these enaminones undergo an intramolecular Michael addition. acs.orgacs.orgnih.gov The intramolecular Michael reaction, a powerful tool in organic synthesis, involves the addition of a nucleophilic donor to an acceptor within the same molecule, leading to the formation of a cyclic structure. organicreactions.org This is followed by a retro-Michael-type elimination to yield enantiopure 2,4,5-trisubstituted piperidines. acs.orgacs.orgnih.gov The efficiency of this one-pot process provides a streamlined route to the desired piperidine core.

Asymmetric Synthesis of Stereoisomers and Analogues

The biological activity of complex molecules like pseudodistomins is often critically dependent on their absolute stereochemistry. grantome.com Consequently, the development of asymmetric synthetic routes to control the stereochemical outcome is of paramount importance.

Synthesis of Pseudodistomin F and Pseudodistomin C

A general route for the synthesis of 2,4,5-trisubstituted piperidines from enantiopure β-amino esters has been successfully applied to the total synthesis of this compound and Pseudodistomin F. nih.govresearchgate.net This strategy hinges on a Michael addition reaction of an enantiopure β-amino ester with methyl acrylate, followed by a Dieckmann condensation and enol silylation to produce enol ethers. nih.gov The subsequent diastereoselective hydrogenation of these enol ethers is a crucial step for establishing the desired stereochemistry. nih.gov Key transformations in the final stages of the synthesis include the Curtius rearrangement and Julia olefination. nih.gov

The synthesis of Pseudodistomin C, which possesses opposite absolute configurations at the C-4 and C-5 chiral centers compared to pseudodistomins A and B, has also been achieved. researchgate.net A stereocontrolled formal asymmetric synthesis of Pseudodistomin C was accomplished starting from (S)-pyroglutaminol, leading to a trisubstituted benzenesulfonylmethylpiperidine with all substituents cis to each other, a direct precursor to the natural product. researchgate.net

Stereochemical Control in the Synthesis of 2,4,5-Trisubstituted Piperidines

Achieving stereochemical control in the synthesis of 2,4,5-trisubstituted piperidines is a significant challenge. Various methodologies have been developed to address this, including:

Radical Cyclization: A novel approach utilizing the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported. nih.govresearchgate.netcardiff.ac.uk This method produces only two of the four possible diastereoisomers, with diastereomeric ratios ranging from 3:2 to 40:1. nih.govresearchgate.netcardiff.ac.uk

Prins and Carbonyl-Ene Cyclizations: The diastereoselective synthesis of 2,4,5-trisubstituted piperidines has been investigated using carbonyl-ene and Prins cyclizations. core.ac.ukbham.ac.uk In the formal synthesis of Pseudodistomin F, a Prins reaction was utilized. core.ac.ukbham.ac.uk Changing the ene component to a prenyl group resulted in successful cyclization to yield the trans, cis-2,4,5-trisubstituted piperidine with high diastereoselectivity. core.ac.ukbham.ac.uk

Hydrogenation of Enol Ethers: As mentioned earlier, the hydrogenation of enol ethers derived from β-amino esters provides high diastereoselectivity. nih.gov The direction of the Ni-H attack is influenced by the protecting group on the nitrogen, allowing for the selective formation of different stereoisomers. nih.gov

| Method | Key Reaction | Stereochemical Outcome | Reference(s) |

| Radical Cyclization | 6-exo cyclization of stabilized radicals | Two of four possible diastereoisomers (dr from 3:2 to 40:1) | nih.govresearchgate.netcardiff.ac.uk |

| Prins Cyclization | Cyclization of aldehydes with a prenyl ene component | trans, cis-2,4,5-trisubstituted piperidine (dr up to 200:1) | core.ac.ukbham.ac.uk |

| Hydrogenation | Raney-Ni catalyzed hydrogenation of enol ethers | High diastereoselectivity, all-cis or trans depending on N-protecting group | nih.gov |

Development of this compound Derivatives for Research Applications

The synthesis of derivatives and analogues of natural products is crucial for structure-activity relationship (SAR) studies and for developing research tools. While the direct synthesis of a wide array of this compound derivatives for specific research applications is not extensively detailed in the provided context, the development of synthetic routes to the core piperidine scaffold and related alkaloids inherently allows for the creation of such derivatives. For instance, the synthesis of triacetates of (±)-tetrahydropseudodistomin was undertaken as part of a general strategy, which, although it led to a revision of the initially proposed structures of pseudodistomins A and B, demonstrates the approach to creating modified structures. rsc.orgacs.org The Curtius rearrangement, a key step in one of the total syntheses of this compound, is a versatile reaction that can be used to introduce urea (B33335) functionalities, a common motif in drug discovery. nih.govnih.gov The synthetic strategies developed for pseudodistomins can thus be adapted to produce a variety of derivatives for further biological investigation.

Exploration of Novel Synthetic Strategies and Catalytic Approaches for Complex Alkaloid Scaffolds

The pursuit of more efficient and versatile methods for constructing complex alkaloids like the pseudodistomins is an ongoing area of research. This includes the development of novel synthetic strategies and the application of new catalytic systems.

Recent progress has been made in developing catalytic processes that provide programmable and concise access to precisely altered indole (B1671886) alkaloid scaffolds. nih.govresearchgate.net These methods often rely on catalytic diastereo- and enantioselective multicomponent processes. nih.govresearchgate.net For example, a copper-catalyzed multicomponent process has been developed to generate densely functionalized fragments that can be used to build complex alkaloid frameworks. researchgate.net Similarly, Ag(I)-catalyzed enantioselective dearomative cyclization cascades have been employed for the rapid construction of polycyclic alkaloid cores. acs.org

Biosynthetic Investigations of Pseudodistomin B Triacetate

Proposed Biogenetic Pathways of Pseudodistomin Alkaloids

The biosynthesis of pseudodistomin alkaloids, including Pseudodistomin B, is believed to follow a pathway that utilizes precursors from sphingolipid metabolism. nih.gov The structural resemblance of the piperidine (B6355638) core of these alkaloids to sphingosine (B13886) derivatives provides a strong basis for this hypothesis.

It is proposed that pseudodistomins A and B are biogenetically derived from D-erythro-sphingosine. nih.gov This precursor possesses the necessary stereochemistry that, through a series of enzymatic transformations, could yield the characteristic substituted piperidine ring of these natural products. The absolute configurations of the hydroxyl and amino groups at specific positions in Pseudodistomins A and B align with those present in D-erythro-sphingosine, lending credence to this proposed pathway. nih.gov

Interestingly, the co-occurrence of pseudodistomins with differing stereochemistry, such as Pseudodistomin C, within the same tunicate species suggests the involvement of alternative precursors or enzymatic pathways. nih.gov It has been hypothesized that Pseudodistomin C, which exhibits an opposite absolute configuration at key chiral centers compared to Pseudodistomins A and B, may be derived from an "unusual" L-erythro-sphingosine. nih.gov This stereoisomeric precursor could potentially be formed from D-serine, highlighting the metabolic flexibility within the producing organism. nih.gov

The proposed biosynthetic scheme suggests that cyclization and subsequent modifications of these sphingosine-like precursors lead to the formation of the core piperidine structure. The long aliphatic side chain, a characteristic feature of pseudodistomins, is likely appended through pathways analogous to fatty acid or polyketide biosynthesis.

Table 1: Proposed Precursors for Pseudodistomin Alkaloids

| Alkaloid | Proposed Precursor | Rationale |

|---|---|---|

| Pseudodistomin B | D-erythro-Sphingosine | The stereochemistry of the 4-hydroxyl and 5-amino groups in Pseudodistomin B is consistent with the stereochemistry of D-erythro-sphingosine. nih.gov |

Hypothetical Precursor Incorporation Studies (e.g., sphingosine or D-alanine derivatives)

Direct experimental evidence from precursor feeding studies to definitively confirm the biosynthetic origins of Pseudodistomin B triacetate is limited in the current scientific literature. However, the biosynthetic hypotheses are built upon the logical incorporation of plausible small molecule precursors.

The central hypothesis revolves around the incorporation of sphingosine derivatives . As outlined in the proposed biogenetic pathway, D-erythro-sphingosine is the most likely candidate for the backbone of Pseudodistomin B. nih.gov A hypothetical feeding study would involve introducing isotopically labeled D-erythro-sphingosine to the tunicate or a culture of its symbiotic microorganisms and subsequently analyzing the isolated Pseudodistomin B for the label. The detection and location of the isotopic label would provide strong evidence for its role as a direct precursor.

An alternative, though less directly implicated for Pseudodistomin B itself, involves the incorporation of D-alanine derivatives . The observation that other amino alcohol-containing natural products from marine organisms are derived from unusual D-amino acids opens the possibility that variations in the pseudodistomin family could arise from different amino acid precursors. nih.gov For instance, the biosynthesis of some marine alkaloids has been proposed to start from D-alanine. While not the primary hypothesis for Pseudodistomin B, this remains a potential area for investigation, especially to explain the diversity of related compounds.

The lack of published incorporation studies for this compound underscores a significant gap in our understanding of its biosynthesis and presents a compelling avenue for future research. Such studies would be invaluable in validating the proposed pathways and identifying the precise building blocks of this complex molecule.

Enzymatic Post-Translational Modifications and Stereochemical Control in Biosynthesis

The biosynthesis of a complex and stereochemically rich molecule like this compound necessitates a suite of highly specific enzymes to catalyze its formation and subsequent modifications. While the specific enzymes have not yet been isolated or characterized from the producing organisms, their general roles can be inferred from the proposed biosynthetic pathway.

The initial steps would likely involve enzymes common to sphingolipid metabolism . These could include serine palmitoyltransferase (SPT), which condenses serine and a fatty acyl-CoA, and subsequent reductases and desaturases that form the sphingoid base. nih.govacs.orgnih.gov

The key cyclization step to form the piperidine ring from a linear sphingosine-like precursor would require a specific cyclase . The mechanism of this enzyme would be critical in establishing the initial ring stereochemistry.

Following cyclization, a series of post-translational modifications would be necessary to arrive at the final structure of Pseudodistomin B. These modifications are likely carried out by a variety of enzymes, including:

Hydroxylases: Cytochrome P450 monooxygenases are frequently involved in the stereoselective hydroxylation of alkaloid scaffolds in other organisms and are plausible candidates for introducing the hydroxyl groups on the piperidine ring and the side chain. nih.gov

Acyltransferases: The acetate (B1210297) groups in this compound are added by acetyltransferases, which would utilize acetyl-CoA as a donor. These enzymes would be responsible for the final acylation steps.

Enzymes for side-chain elongation and modification: The biosynthesis of the long, unsaturated alkyl side chain likely involves a dedicated set of enzymes, potentially a polyketide synthase (PKS) or fatty acid synthase (FAS)-like complex, which would control its length and the position of the double bonds.

Stereochemical control is a hallmark of natural product biosynthesis. In the case of Pseudodistomin B, the precise three-dimensional arrangement of substituents on the piperidine ring is crucial for its biological activity. This stereocontrol is exerted by the enzymes involved at each step. For example, the reductase responsible for reducing a keto group to a hydroxyl group will do so in a highly stereospecific manner. Similarly, the cyclase and any isomerases would ensure the correct relative and absolute stereochemistry of the chiral centers. The enzymes involved in alkaloid biosynthesis in other systems often exhibit high stereoselectivity, ensuring the formation of a single, biologically active stereoisomer. nih.govnumberanalytics.com

The study of the enzymatic machinery behind Pseudodistomin B biosynthesis is a challenging but essential frontier. The identification and characterization of these enzymes would not only illuminate the fascinating chemistry of marine tunicates but could also provide powerful biocatalysts for the synthesis of novel, pharmaceutically relevant compounds.

Molecular Mechanisms of Action and Biological Research of Pseudodistomin B Triacetate

In Vitro Cytotoxic Activities and Cellular Mechanisms

Inhibitory Effects on Murine Leukemia Cell Lines (L1210, L5178Y)

Pseudodistomin B, the natural precursor to its triacetate derivative, has demonstrated notable cytotoxic activity against murine leukemia cell lines in laboratory settings. clockss.orgepdf.pub Specifically, its effects on the L1210 and L5178Y cell lines have been documented, showcasing its potential as an antineoplastic agent. clockss.orgepdf.pub The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for Pseudodistomin B. Against the L1210 cell line, the IC50 value was 0.4 µg/mL, and against the L5178Y cell line, it was 0.7 µg/mL. clockss.orgepdf.pub These findings highlight the compound's potent cytotoxic effects on these specific cancer cell lines.

Table 1: Cytotoxic Activity of Pseudodistomin B

| Cell Line | IC50 (µg/mL) |

|---|---|

| Murine Leukemia (L1210) | 0.4 |

| Murine Leukemia (L5178Y) | 0.7 |

Investigations into Potential DNA Damage Induction and Alternative Mechanisms

While the cytotoxic effects of many anticancer agents are attributed to their ability to induce DNA damage, the precise mechanisms of Pseudodistomin B triacetate are still under investigation. Generally, DNA damage can be instigated by a variety of sources, including endogenous metabolic byproducts and external agents like ionizing radiation. frontiersin.orgmdpi.com This damage can manifest as single or double-strand breaks, abasic sites, or oxidized bases. frontiersin.org Cells possess complex DNA damage response (DDR) systems to repair these lesions. ipbs.fr However, when the damage is extensive or clustered, it can overwhelm these repair mechanisms, leading to cell death. frontiersin.org

The structural features of some marine alkaloids, particularly those with planar iminoquinone moieties, have been linked to DNA intercalation and the inhibition of enzymes like topoisomerase II, which are critical for DNA replication and repair. researchgate.net While Pseudodistomin B is a piperidine (B6355638) alkaloid, and its triacetate derivative is the subject of study, the broader family of marine-derived alkaloids displays a wide array of biological activities, some of which do involve direct interaction with DNA. researchgate.net Further research is necessary to determine if this compound directly induces DNA damage or if its cytotoxic effects are mediated through alternative pathways that may indirectly lead to cellular demise.

Modulation of Cellular Signaling Pathways and Protein Targets

Calmodulin Antagonistic Activity and Brain Phosphodiesterase Inhibition

Beyond its cytotoxic properties, Pseudodistomin B has been identified as a potent calmodulin antagonist. clockss.orgepdf.pubacs.org Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in regulating a multitude of cellular processes by modulating the activity of various enzymes and ion channels. One of the key enzymes regulated by calmodulin is brain phosphodiesterase (PDE). clockss.orgepdf.pub

Molecular Basis of Carbamate (B1207046) Functionality in Target Interactions

The carbamate group is a significant structural feature in many biologically active molecules, including pharmaceuticals. acs.orgnih.gov This functional group is essentially a hybrid of an amide and an ester and is known for its chemical stability and ability to permeate cell membranes. acs.orgnih.gov In the context of drug design, the carbamate moiety can act as a peptide bond surrogate, conferring resistance to metabolic degradation by peptidases. acs.orgnih.gov

A key characteristic of the carbamate functionality is its capacity to engage in hydrogen bonding through its carboxyl group and backbone NH. acs.orgnih.gov This ability to form specific interactions with biological targets, such as enzymes and receptors, is fundamental to its role in medicinal chemistry. acs.orgnih.gov The delocalization of nonbonded electrons on the nitrogen atom into the carboxyl moiety imparts a degree of conformational restriction, which can be advantageous for achieving high-affinity binding to a target protein. acs.orgnih.gov While the specific interactions of the carbamate functionality within this compound with its targets are yet to be fully elucidated, its presence suggests a potential role in mediating the observed biological effects through specific molecular recognition events. researchgate.net

Preclinical Pharmacological Investigations in Research Models (focused on mechanistic understanding)

Preclinical studies involving Pseudodistomin B have primarily focused on elucidating its fundamental biological activities. The initial discovery and subsequent research highlighted its antispasmodic and cytotoxic properties. clockss.org The cytotoxic activity was specifically evaluated against murine leukemia cells, providing the foundational data for its potential as an antineoplastic agent. clockss.orgepdf.pub

Furthermore, the investigation into its calmodulin antagonistic activity and inhibition of brain phosphodiesterase provided crucial insights into its potential mechanisms of action at the molecular level. clockss.orgepdf.pub These studies utilized established bioassays to quantify the compound's potency and compare it to known inhibitors. clockss.org The structural elucidation of Pseudodistomin B and its derivatives, often carried out on the more stable acetate (B1210297) forms, has been a critical aspect of this preclinical research, as a correct understanding of the molecular structure is paramount for interpreting biological data and for any future synthetic efforts. clockss.orgresearchgate.net These early-stage pharmacological investigations have laid the groundwork for a more comprehensive understanding of how Pseudodistomin B and its analogues exert their biological effects.

Chemical Biology Approaches for Molecular Target Identification and Mechanistic Elucidation

The elucidation of the precise molecular targets and mechanisms of action of natural products is a pivotal step in drug discovery and chemical biology. For a synthetically accessible and biologically intriguing molecule like this compound, a variety of modern chemical biology approaches can be employed to identify its protein binding partners and unravel the downstream cellular effects. These methods can be broadly categorized into affinity-based, activity-based, and label-free strategies.

Chemical biology provides powerful tools to move from an observed phenotype to a mechanistic understanding at the molecular level. These strategies are essential for validating a compound's therapeutic potential and understanding any potential for toxicity. nih.gov

Affinity-Based Probes and Chemoproteomics

One of the most direct methods for target identification involves creating a chemical probe based on the molecule of interest. frontiersin.org For this compound, this would involve synthesizing a derivative that incorporates a reporter tag—such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging—via a linker arm. It is crucial that the addition of this probe does not significantly alter the compound's bioactivity.

Once a suitable probe is developed, it can be used in "pull-down" experiments with cell lysates. The probe-bound proteins are then isolated and identified using mass spectrometry-based proteomics. This approach, often called compound-centric chemical proteomics, can provide a snapshot of the potential interacting proteins in a complex biological sample. nih.gov

A more advanced version of this is the use of bioorthogonal chemistry. nih.gov A probe containing a minimal functional group (e.g., an alkyne or an azide) can be introduced into live cells. After the probe has engaged its targets, a reporter tag with the complementary functional group is added, leading to a "click" reaction that labels the target proteins in their native environment. researchgate.net This minimizes potential artifacts associated with using bulky tags from the outset.

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is another powerful chemical proteomics technique that utilizes reactive probes to covalently label the active sites of entire enzyme families. While this is a highly effective strategy, it is generally applied to compounds that act as covalent inhibitors. Given that the initial studies on pseudodistomins suggest a non-covalent interaction (calmodulin antagonism), traditional ABPP might be less directly applicable unless this compound or its analogs were found to have covalent binding properties.

Label-Free Target Identification Methods

To circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties, several label-free methods have been developed. thno.org These techniques rely on the principle that the binding of a small molecule can alter the physical properties of its target protein, such as its stability.

One prominent label-free method is the Cellular Thermal Shift Assay (CETSA) . thno.org This assay is based on the observation that when a protein binds to a ligand, its thermal stability often changes. In a typical CETSA experiment, intact cells or cell lysates are treated with the compound of interest (e.g., this compound) and then heated to various temperatures. The soluble protein fraction is then analyzed by techniques like Western blotting or mass spectrometry to determine which proteins were stabilized (or destabilized) by the compound's presence.

Another notable label-free approach is Drug Affinity Responsive Target Stability (DARTS) . utah.edu This method involves treating cell lysates with the compound and then subjecting them to limited proteolysis by a non-specific protease. Proteins that are bound to the drug are often protected from digestion. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify the protected proteins. utah.edu

The table below summarizes these key chemical biology approaches and their applicability to a natural product like this compound.

| Method | Principle | Requirement for Compound Modification | Key Advantages | Potential Challenges |

| Affinity Chromatography | A tagged version of the compound is immobilized on a solid support to capture binding partners from a cell lysate. | Yes (e.g., biotinylation) | Direct identification of binding partners. | The tag may interfere with binding; non-specific binding can be an issue. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | No | Can be performed in live cells; confirms direct target engagement in a physiological context. | Not all binding events lead to a significant thermal shift; requires specific antibodies or mass spectrometry for detection. |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters the susceptibility of the target protein to protease digestion. | No | No chemical modification needed; applicable to a wide range of compounds. | Low-abundance targets may be difficult to detect; not all binding events confer protease protection. |

| Bioorthogonal Chemistry Probes | A small, non-perturbing tag is attached to the compound, which is later "clicked" to a reporter tag in a biological system. | Yes (minimal tag) | Allows for target identification in live cells with minimal perturbation; versatile. | Synthesis of the probe can be complex; requires efficient bioorthogonal reaction kinetics. |

Mechanistic Elucidation Beyond Target Identification

Identifying the direct binding partner is only the first step. Subsequent mechanistic studies are required to understand the functional consequences of this interaction. If, for instance, a particular kinase was identified as a target of this compound using CETSA, the next steps would involve in vitro kinase assays to confirm inhibition, followed by phosphoproteomics in cells to see how the compound affects downstream signaling pathways.

Furthermore, techniques like transcriptional profiling (e.g., RNA-seq) can provide a global view of the cellular response to treatment with this compound, offering clues about the pathways being modulated. Integrating data from target identification experiments with these broader systems-level analyses allows for a comprehensive elucidation of the compound's mechanism of action. nih.gov

While the total synthesis of this compound has been achieved, detailed studies employing these modern chemical biology tools to comprehensively map its interactome and mechanism of action remain an area ripe for future investigation. cpu.edu.cnresearchgate.netacs.org The initial finding of calmodulin antagonism provides a strong starting point, but a full understanding of this and other potential activities awaits the application of the powerful approaches outlined here.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Methods for Structural Elucidation

The foundational characterization of Pseudodistomin B triacetate hinges on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide a detailed blueprint of the molecule's connectivity and elemental composition.

In the total synthesis of this compound, NMR spectroscopy is the cornerstone for verifying the structure of intermediates and the final product. While specific spectral data from the primary literature is not publicly available, a representative dataset, based on related piperidine (B6355638) alkaloids, can illustrate the power of this technique.

Table 1: Representative ¹H NMR Spectroscopic Data for a this compound Analog

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 3.10 | m | - |

| H-3 | 5.25 | dt | 10.5, 4.2 |

| H-4 | 5.10 | t | 4.2 |

| H-5 | 2.85 | m | - |

| H-6ax | 2.95 | dd | 12.0, 5.0 |

| H-6eq | 3.20 | d | 12.0 |

| Side Chain Protons | 0.85-6.50 | m | - |

Table 2: Representative ¹³C NMR Spectroscopic Data for a this compound Analog

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 55.2 |

| C-3 | 70.1 |

| C-4 | 72.8 |

| C-5 | 45.6 |

| C-6 | 48.9 |

| Side Chain Carbons | 14.1-140.5 |

| Acetyl C=O | 170.1, 170.3, 170.8 |

Note: The data in Tables 1 and 2 are illustrative and based on general chemical shifts for similar structures. Actual values for this compound would require access to the primary research data.

Mass spectrometry complements NMR by providing the precise molecular weight and fragmentation patterns, which further confirm the proposed structure. High-resolution mass spectrometry (HRMS) would yield an exact mass, allowing for the unambiguous determination of the molecular formula.

Chromatographic Techniques for Isolation, Purification, and Purity Assessment in Research

The synthesis of this compound results in a crude reaction mixture containing the desired product, unreacted starting materials, byproducts, and reagents. Chromatographic techniques are indispensable for isolating and purifying the target compound to a high degree of homogeneity, a prerequisite for accurate spectroscopic analysis and biological testing.

Flash Column Chromatography: This is typically the first step in the purification process. The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, reversed-phase HPLC is often employed as a final purification step. This technique separates compounds based on their hydrophobicity.

Table 3: Illustrative HPLC Parameters for the Purification of this compound

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Gradient of acetonitrile in water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time | Dependent on the specific gradient and compound |

Purity assessment is also conducted using HPLC, where the integration of the peak corresponding to this compound relative to the total peak area provides a quantitative measure of its purity.

Methodologies for Absolute and Relative Stereochemical Assignment

The piperidine ring of this compound contains multiple stereocenters, making the determination of its precise three-dimensional arrangement a critical challenge.

X-ray Crystallography: The most definitive method for determining the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray diffraction analysis. In the context of the total synthesis of this compound, obtaining a suitable crystal of the final product or a key intermediate would provide an unambiguous assignment of all stereocenters. The MeSH terms associated with the primary synthesis paper include "Crystallography, X-Ray," strongly suggesting that this technique was pivotal in confirming the stereochemistry of the synthesized molecule. nih.gov

Optical Rotation: As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property. The sign and magnitude of the rotation can be compared to that of the natural product (if known) or to theoretical calculations to provide evidence for the absolute configuration.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemical features of a molecule and can be used to assign absolute configuration by comparing the experimental spectrum to that of known compounds or to spectra predicted by computational methods.

Mosher's Method: In cases where X-ray crystallography is not feasible, Mosher's method provides a powerful NMR-based approach to determine the absolute configuration of chiral alcohols. This would involve the esterification of a hydroxyl-containing precursor to this compound with the (R)- and (S)-isomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the ¹H NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration of the carbinol center.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s bioactivity?

- Methodological Answer : Reconcile differences by:

- Force Field Adjustments : Use AMBER or CHARMM parameters to refine docking simulations.

- Solvent Effects : Re-run computations with explicit solvent models (e.g., water, DMSO).

- Experimental Validation : Perform mutagenesis studies on predicted binding residues. Discuss limitations (e.g., static vs. dynamic protein models) in the context of existing literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.